Tert-butyl 4-(methylamino)azepane-1-carboxylate
Overview
Description
Tert-butyl 4-(methylamino)azepane-1-carboxylate is a chemical compound with the linear formula C12H24N2O2 . It is used in various scientific and industrial applications.
Molecular Structure Analysis
The molecular structure of Tert-butyl 4-(methylamino)azepane-1-carboxylate is represented by the InChI code1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-5-6-10(13-4)7-9-14/h10,13H,5-9H2,1-4H3
. The compound has a molecular weight of 228.33 g/mol . Physical And Chemical Properties Analysis
Tert-butyl 4-(methylamino)azepane-1-carboxylate has a molecular weight of 228.33 g/mol . It has a computed XLogP3-AA value of 1.6, indicating its lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . The compound’s rotatable bond count is 3 . Its exact mass and monoisotopic mass are both 228.183778013 g/mol . The topological polar surface area of the compound is 41.6 Ų .Scientific Research Applications
- Synthesis of Biologically Active Natural Products
- Field : Organic Chemistry
- Application : This compound has been used as a precursor in the synthesis of biologically active natural products like Indiacen A and Indiacen B .
- Method : The synthesis started from commercially available 4-bromo-1H-indole. The Vilsmeier formylation of this at the 3-position gave a compound which was converted to an N-Boc derivative. The aldehyde group of this derivative was reduced with NaBH4 in methanol to obtain an alcohol in 90% yield. The alcoholic hydroxy group was protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole to get a compound with quantitative yield .
- Results : The target compound was synthesized with a good yield and selectivity .
It’s also important to note that the structure of “Tert-butyl 4-(methylamino)azepane-1-carboxylate” includes a seven-membered ring and a secondary amine , which are common structural features in many biologically active compounds. Therefore, it’s possible that this compound could be used in the synthesis of a wide range of pharmaceuticals or other biologically active compounds.
It’s also important to note that the structure of “Tert-butyl 4-(methylamino)azepane-1-carboxylate” includes a seven-membered ring and a secondary amine , which are common structural features in many biologically active compounds. Therefore, it’s possible that this compound could be used in the synthesis of a wide range of pharmaceuticals or other biologically active compounds.
Safety And Hazards
The safety information for Tert-butyl 4-(methylamino)azepane-1-carboxylate indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
tert-butyl 4-(methylamino)azepane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-5-6-10(13-4)7-9-14/h10,13H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDRWRUSBCUXJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(methylamino)azepane-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.